REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[C:5]([C:7]2[CH:8]=[CH:9][C:10]([NH2:13])=[N:11][CH:12]=2)[CH:4]=[N:3]1.C1C(=O)N([Br:21])C(=O)C1>>[Br:21][C:9]1[C:10]([NH2:13])=[N:11][CH:12]=[C:7]([C:5]2[CH:4]=[N:3][N:2]([CH3:1])[CH:6]=2)[CH:8]=1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CN1N=CC(=C1)C=1C=CC(=NC1)N
|
Name
|
|
Quantity
|
388 mg
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at room temperature for additional 40 min
|
Duration
|
40 min
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated
|
Type
|
DISSOLUTION
|
Details
|
redissolved in methanol, to it
|
Type
|
ADDITION
|
Details
|
was added solid LiOH (80 mg)
|
Type
|
CUSTOM
|
Details
|
sonicated
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with water (2×5 mL)
|
Type
|
CUSTOM
|
Details
|
the residue was dried under high vacuum
|
Type
|
CUSTOM
|
Details
|
triturated with EtOAc (2×8 mL)
|
Type
|
CUSTOM
|
Details
|
the supernatants were collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC=C(C1)C=1C=NN(C1)C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |